Ácido Mercaptúrico de 4-Hidroxinoenal

Descripción general

Descripción

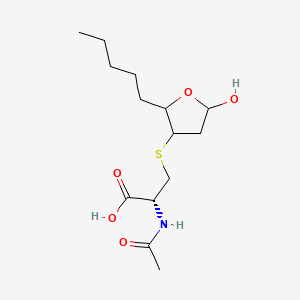

4-Hydroxy Nonenal Mercapturic Acid is a mercapturic acid conjugate of 4-hydroxy nonenal (4-HNE) formed to clear 4-HNE from plasma via enterohepatic circulation . It is a product of peroxidation of common ω-6 PUFAs such as linoleic acid, DGLA, and arachidonic acid .

Synthesis Analysis

Oxidative stress-induced lipid peroxidation leads to the formation of cytotoxic and genotoxic 2-alkenals, such as 4-hydroxy-2-nonenal (HNE) and 4-oxo-2-nonenal (ONE). These lipid-derived reactive aldehydes are subject to phase-2 metabolism and are predominantly found as mercapturic acid (MA) conjugates in urine . A study shows evidence for the in vivo formation of ONE and its phase-1 metabolites, 4-oxo-2-nonen-1-ol (ONO) and 4-oxo-2-nonenoic acid (ONA) .Chemical Reactions Analysis

The lipid peroxidation product 4-hydroxy-nonenal (HNE) undergoes diverse biochemical reactions with Michael adduct formation as the most prominent one . Once HNE is formed, it can be further metabolized by cytochrome P450, aldehyde dehydrogenase, aldo-keto reductase (AKR), and conjugated by glutathione S -transferase (GST) .Physical And Chemical Properties Analysis

The molecular formula of 4-hydroxy Nonenal Mercapturic Acid is C14H25NO5S, and its molecular weight is 319.42 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 6 . It has a rotatable bond count of 9 .Aplicaciones Científicas De Investigación

Biomarcador de Estrés Oxidativo

El ácido mercaptúrico de 4-hidroxinoenal es un producto de degradación del 4-hidroxinoenal (HNE), que es un producto de peroxidación lipídica . Algunos de estos productos de degradación se excretan en la orina y pueden servir como biomarcadores no invasivos de estrés oxidativo .

Investigación de Peroxidación Lipídica

El ácido mercaptúrico de 4-hidroxinoenal es un metabolito del 4-HNE, que se produce durante la peroxidación de ácidos grasos poliinsaturados omega-6 (PUFAs) comunes como el ácido linoleico, DGLA y el ácido araquidónico . Esto lo convierte en un compuesto valioso en la investigación de peroxidación lipídica .

Estudios de Reacciones Bioquímicas

Las diversas reacciones bioquímicas del 4-HNE, siendo la formación de aductos de Michael la más destacada, se pueden estudiar utilizando el ácido mercaptúrico de 4-hidroxinoenal .

Estudios de Interacción de Proteínas

El 4-HNE se dirige principalmente a péptidos y proteínas. Los mecanismos de formación de aductos covalentes se pueden estudiar utilizando el ácido mercaptúrico de 4-hidroxinoenal .

Investigación del Metabolismo

El metabolismo del HNE conduce a una gran cantidad de productos de degradación, incluido el ácido mercaptúrico de 4-hidroxinoenal . Esto lo convierte en un compuesto útil en la investigación del metabolismo .

Estándar de Cuantificación

El ácido mercaptúrico de 4-hidroxinoenal se puede utilizar como estándar interno para la cuantificación del ácido mercaptúrico de 4-HNE mediante espectrometría de masas GC o LC .

Mecanismo De Acción

Target of Action

The primary targets of 4-Hydroxy Nonenal Mercapturic Acid (4-HNE) are common ω-6 polyunsaturated fatty acids (PUFAs) such as linoleic acid, DGLA, and arachidonic acid . These fatty acids play a crucial role in maintaining the structural integrity of cell membranes and are involved in various physiological processes.

Mode of Action

4-HNE is generated by the peroxidation of these PUFAs . It interacts with its targets primarily through Michael adduct formation, a type of covalent bonding . This interaction results in changes to the structure and function of the target molecules, affecting their role in cellular processes .

Biochemical Pathways

The action of 4-HNE affects several biochemical pathways. The most prominent effect is the induction of lipid peroxidation, a process that can lead to cell damage and is associated with various pathological conditions . The downstream effects of this pathway disruption can include inflammation, cell death, and increased oxidative stress .

Pharmacokinetics

4-HNE exhibits rapid clearance from the plasma and undergoes enterohepatic circulation as a glutathione conjugate in the rat . This process involves the compound’s absorption, distribution, metabolism, and excretion (ADME), all of which impact its bioavailability.

Result of Action

The molecular and cellular effects of 4-HNE’s action are diverse. At the molecular level, it can lead to modifications of proteins and peptides, affecting their function . At the cellular level, these modifications can disrupt normal cell function and lead to pathological conditions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-HNE. For instance, the presence of antioxidants can reduce the extent of lipid peroxidation, thereby affecting the formation and action of 4-HNE . Additionally, factors such as pH and temperature can influence the stability of 4-HNE and its metabolites .

Análisis Bioquímico

Biochemical Properties

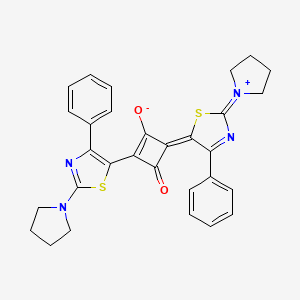

4-hydroxy Nonenal Mercapturic Acid is generated by the peroxidation of common ω-6 polyunsaturated fatty acids (PUFAs) such as linoleic acid, DGLA, and arachidonic acid . It interacts with various enzymes and proteins, primarily through Michael adduct formation .

Cellular Effects

4-hydroxy Nonenal Mercapturic Acid influences cell function by interacting with various biomolecules. It plays a key role in cell signal transduction, affecting a variety of pathways from cell cycle events to cellular adhesion .

Molecular Mechanism

4-hydroxy Nonenal Mercapturic Acid exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It can attach to proteins via a Michael addition reaction, which can target cysteine, histidine, or lysine .

Temporal Effects in Laboratory Settings

About two-thirds of an administered dose of 4-hydroxy Nonenal Mercapturic Acid is excreted within 48 hours in the urine, primarily in the form of mercapturic acid conjugates . The C-1 aldehyde of 4-hydroxy Nonenal Mercapturic Acid is reduced to an alcohol in about half of these metabolites .

Dosage Effects in Animal Models

The effects of 4-hydroxy Nonenal Mercapturic Acid vary with different dosages in animal models

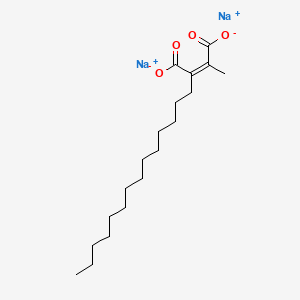

Metabolic Pathways

4-hydroxy Nonenal Mercapturic Acid is involved in the mercapturic acid pathway (MAP), a primary means by which organs limit the toxic effects of 4-HNE . Glutathione transferases (GSTs) catalyze the committed step in the MAP .

Transport and Distribution

4-hydroxy Nonenal Mercapturic Acid is rapidly cleared from plasma and enters the enterohepatic circulation in rats as a glutathione conjugate . It is transported and distributed within cells and tissues through this process .

Propiedades

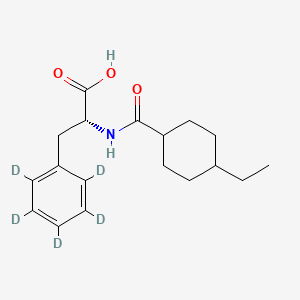

IUPAC Name |

(2R)-2-acetamido-3-(5-hydroxy-2-pentyloxolan-3-yl)sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO5S/c1-3-4-5-6-11-12(7-13(17)20-11)21-8-10(14(18)19)15-9(2)16/h10-13,17H,3-8H2,1-2H3,(H,15,16)(H,18,19)/t10-,11?,12?,13?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEWNQQSQBYUUAE-DCNVRKPOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

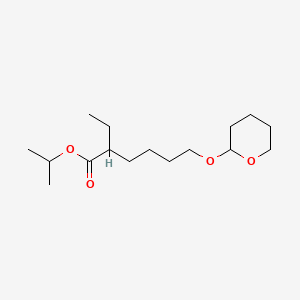

Canonical SMILES |

CCCCCC1C(CC(O1)O)SCC(C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC1C(CC(O1)O)SC[C@@H](C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10849528 | |

| Record name | N-Acetyl-S-(5-hydroxy-2-pentyloxolan-3-yl)-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10849528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

146764-24-1 | |

| Record name | N-Acetyl-S-(5-hydroxy-2-pentyloxolan-3-yl)-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10849528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[2.2.1]heptan-7-one, 2-ethynyl-, (1R,2R,4S)-rel- (9CI)](/img/no-structure.png)

![7-[(5R,6S)-6-hydroxy-2,2-dimethyl-1,3-dioxepan-5-yl]-1,4,7,10-tetrazacyclododecane-1-carbaldehyde](/img/structure/B585896.png)